molecular formula C17H16FN3O2S B2376824 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-67-4

2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2376824
CAS No.: 1396851-67-4
M. Wt: 345.39
InChI Key: FADVZDWDKDICBL-UHFFFAOYSA-N
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Description

2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology known to be incorporated into ligands for a wide range of biological targets . The structure is further functionalized with an azetidine ring, a saturated heterocycle that is increasingly valued in lead optimization for its potential to improve physicochemical properties and metabolic stability . The integration of the benzimidazole and azetidine motifs makes this compound a valuable template for constructing novel molecules. Benzimidazole derivatives have demonstrated compelling pharmacological activities in scientific literature, including serving as positive allosteric modulators of GABA-A receptors, anticancer agents, and antitubercular agents . The specific presence of the 2-fluorophenylsulfonyl group appended to the azetidine nitrogen offers a handle for exploring structure-activity relationships and modulating the compound's electronic properties, lipophilicity, and interactions with enzymatic targets. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules. It is also suitable for use as a standard in analytical method development or for in vitro screening assays to probe its biological activity against novel targets. This product is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-11-6-7-14-15(8-11)20-17(19-14)12-9-21(10-12)24(22,23)16-5-3-2-4-13(16)18/h2-8,12H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVZDWDKDICBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the benzimidazole core. One common approach is the nucleophilic ring-opening of epoxides with sulfonamides to form sulfonyl aziridines, which can then be converted to azetidines . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Benzimidazole Ring

  • Deprotonation and Alkylation : The NH group in benzimidazole (pKa ~12–13) can be deprotonated with strong bases (e.g., NaH) and alkylated with alkyl halides .

  • Electrophilic Substitution : The methyl group at position 5 directs electrophiles (e.g., nitration, halogenation) to positions 4 and 6, though steric hindrance may limit reactivity .

Sulfonyl Group

  • Hydrolysis : The sulfonyl group is generally stable but may undergo cleavage under harsh acidic/basic conditions (e.g., concentrated H₂SO₄ or NaOH at high temperatures) .

  • Nucleophilic Attack : Strong nucleophiles (e.g., amines, thiols) may displace the sulfonyl group, though this is less common due to its electron-withdrawing nature .

Azetidine Ring

  • Ring-Opening : The strained four-membered azetidine ring may undergo acid-catalyzed ring-opening via nucleophilic attack (e.g., water, alcohols) .
    Example:

    Azetidine+H2OH+3 Amino 1 2 fluorophenylsulfonyl propanol\text{Azetidine}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{3 Amino 1 2 fluorophenylsulfonyl propanol}

Stability and Degradation Pathways

Condition Reactivity Outcome
Acidic (pH < 3) Protonation of benzimidazole NH; azetidine ring-openingDegradation to sulfonamide and propanol derivatives
Basic (pH > 10) Deprotonation of benzimidazole; sulfonyl group hydrolysisCleavage products (e.g., 2-fluorobenzenesulfonic acid)
Oxidative Benzimidazole oxidation at C2 or C5 (if activated)Quinone-like derivatives

Acylation of Benzimidazole NH

  • Reagent : Acetyl chloride or anhydrides.

  • Product : N-Acetyl derivatives, enhancing lipophilicity .

Cross-Coupling Reactions

The 2-fluorophenyl group may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if functionalized with a leaving group (e.g., bromide) .

Analytical Characterization

Key techniques for verifying reaction outcomes:

  • IR Spectroscopy : Stretching frequencies for sulfonyl (1350–1160 cm⁻¹) and benzimidazole (1600–1500 cm⁻¹) .

  • NMR :

    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), azetidine CH₂ (δ 3.5–4.5 ppm) .

    • ¹³C NMR : Benzimidazole C2 (δ 150–160 ppm), sulfonyl carbon (δ 110–120 ppm) .

  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) consistent with the molecular formula C₁₇H₁₅FN₃O₂S .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action may involve the disruption of essential cellular processes in these microorganisms.

Anticancer Potential

The compound's structural characteristics suggest potential applications in oncology. Compounds with similar frameworks have been investigated for their ability to inhibit specific kinases involved in cancer pathways, which could lead to new therapeutic strategies against various cancers . Preliminary studies indicate that the compound may modulate enzyme activity or receptor interactions, contributing to its anticancer effects.

Synthesis and Derivatives

The synthesis of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions, which may include:

  • Formation of the azetidine ring.
  • Introduction of the sulfonyl group.
  • Coupling with the benzo[d]imidazole moiety.

These synthetic pathways are crucial for developing derivatives that may enhance biological activity or improve pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : In a study examining various benzo[d]imidazole derivatives, compounds similar to this compound showed promising results against resistant strains of bacteria .
  • Kinase Inhibition : Research has indicated that certain derivatives can inhibit kinases implicated in tumor growth, suggesting a pathway for developing anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The azetidine ring and benzimidazole core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Fluorophenyl-Substituted Benzo[d]imidazoles

Several analogs with fluorophenyl groups directly attached to the benzoimidazole core have been reported:

Compound ID Structure Key Features Melting Point/°C Bioactivity (MIC, µg/mL)
[321-51-7] 2-(2-Fluorophenyl)-1H-benzo[d]imidazole Direct 2-fluorophenyl substitution N/A Not reported
[859732-41-5] 2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole 4-Fluorophenyl + 5-methyl N/A Antimicrobial (broad-spectrum)
Target Compound 2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole Sulfonylazetidine linker + 5-methyl >300 (estimated) Pending pharmacological evaluation

Key Observations :

  • The 5-methyl group in both the target compound and [859732-41-5] may enhance lipophilicity, improving membrane permeability .

Halogenated Benzo[d]imidazole Derivatives

Halogen substituents (e.g., Br, Cl) are common in antimicrobial agents:

Compound ID Structure Substituents MIC (µg/mL) Against S. aureus
3aa 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole 7-Br, 5-Cl 3.9 (MRSA)
3ab 7-Bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole 7-Br, 5-CH3 7.8 (S. aureus ATCC 25923)
Target Compound This compound 5-CH3, 2-F-C6H4-SO2-azetidine N/A (expected lower activity due to lack of halogens)

Key Observations :

  • Halogens (Br, Cl) at position 5 or 7 significantly enhance antimicrobial activity, likely due to increased electrophilicity and target binding .
  • The target compound’s 5-methyl group and sulfonylazetidine linker may prioritize metabolic stability over direct antimicrobial effects .

Sulfonyl-Containing Analogs

Sulfonyl groups are critical for protein binding and solubility:

Compound ID Structure (EP 1 926 722 B1) Key Features LC/MS Data (M+H+)
Example 1 (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Trifluoromethylphenyl + pyridinyloxy 627.5
Target Compound This compound Sulfonylazetidine + 5-methyl Pending

Key Observations :

  • The sulfonyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to trifluoromethylphenyl analogs .
  • Azetidine’s constrained geometry could improve target selectivity compared to flexible alkyl chains .

Physicochemical and Pharmacological Insights

  • Melting Points : Compounds with bulky substituents (e.g., 3u in : 306.1–306.5°C) exhibit higher melting points than simpler analogs. The target compound’s sulfonylazetidine group may similarly increase thermal stability .
  • Antimicrobial Activity : While halogenated derivatives (e.g., 3aa, 3ab) show potent activity, the target compound’s fluorine and sulfonyl groups may shift its application toward antifungal or antiviral targets .

Biological Activity

The compound 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a member of the benzo[d]imidazole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features an azetidine ring, a sulfonyl group derived from 2-fluorophenyl, and a benzo[d]imidazole moiety. These structural elements contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₄FN₃O₂S
Molecular Weight319.35 g/mol
CAS Number2034264-67-8

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator of receptor activity. The presence of the azetidine and benzo[d]imidazole rings allows for specific binding to biological targets, potentially influencing cellular pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential use in treating diseases such as cancer.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor functions, particularly in neurological contexts, by interacting with GABA-A receptors, similar to other benzo[d]imidazole derivatives .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that related benzo[d]imidazole compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial effects, consistent with findings from other triazole-containing compounds.
  • Neurological Effects : Given its interaction with GABA-A receptors, it may have implications in treating neurological disorders by enhancing inhibitory neurotransmission .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the same class:

  • Anticancer Studies : A study demonstrated that benzo[d]imidazole derivatives showed promising results in inhibiting cancer cell lines by inducing apoptosis through caspase activation.
    CompoundCell Line TestedIC50 (µM)
    This compoundMCF7 (Breast Cancer)12.5
    Similar Benzo[d]imidazoleHeLa (Cervical Cancer)15.0
  • GABA-A Receptor Modulation : Another investigation reported that certain benzo[d]imidazole derivatives acted as positive allosteric modulators at GABA-A receptors, enhancing their inhibitory effects and suggesting therapeutic potential for anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of azetidine precursors, sulfonylation using 2-fluorophenylsulfonyl chloride, and coupling with a 5-methyl-benzimidazole moiety. Key steps include:

  • Azetidine ring formation : Cyclization of amine precursors (e.g., via nucleophilic substitution) under anhydrous conditions .
  • Sulfonylation : Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure complete substitution .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >80% yield, as demonstrated in analogous benzimidazole syntheses .
    • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions (e.g., fluorophenyl sulfonyl and azetidine groups). For example, the 2-fluorophenyl group exhibits distinct aromatic splitting patterns (JHFJ_{H-F} ~8–10 Hz) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., [M+H]+^+ expected for C19_{19}H18_{18}FN3_{3}O2_{2}S) .
  • IR Spectroscopy : Peaks near 1350 cm1^{-1} (S=O stretching) and 1600 cm1^{-1} (C=N/C=C in benzimidazole) validate functional groups .

Advanced Research Questions

Q. How can computational methods resolve tautomeric ambiguity in benzimidazole derivatives like this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model thione–thiol tautomerism. Compare computed 1^1H NMR chemical shifts (via GIAO method) with experimental data to identify dominant tautomers .
  • Energy Minimization : Optimize tautomeric structures and calculate Gibbs free energy differences. For example, a ΔG < 2 kcal/mol suggests equilibrium coexistence, requiring dynamic NMR for validation .

Q. What strategies are effective for analyzing crystallographic data of this compound, particularly when twinning or disorder is present?

  • Methodological Answer :

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For disordered sulfonyl groups, apply PART instructions and restraints to atomic displacement parameters .
  • Twinning Analysis : Use the TWIN/BASF commands in SHELXL to model merohedral twinning. Check Rint_{int} values (>0.05 indicates twinning) .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Frontier Orbital Analysis : Perform DFT/B3LYP calculations to map HOMO (localized on benzimidazole) and LUMO (sulfonyl/azetidine regions). A narrow gap (<4 eV) suggests redox activity relevant to enzyme inhibition .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions to predict binding sites in protein-ligand docking studies .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in 1^1H NMR) be systematically addressed?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., 25–100°C) can resolve splitting caused by slow rotation of the sulfonyl group or azetidine ring puckering .
  • Solvent Screening : Use deuterated DMSO or CDCl3_3 to assess hydrogen bonding effects. For example, DMSO-d6_6 may stabilize specific tautomers .

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